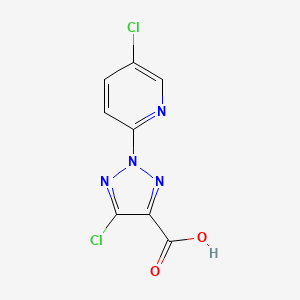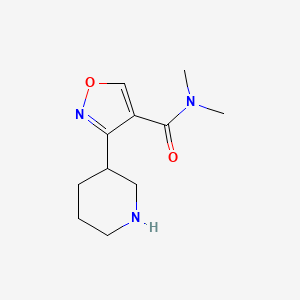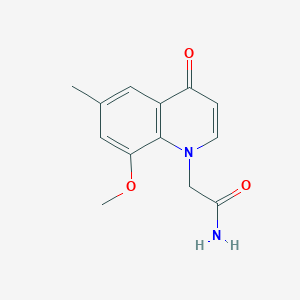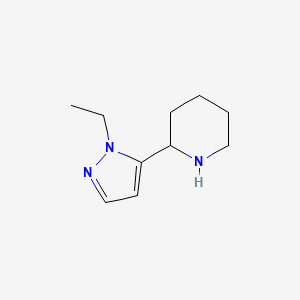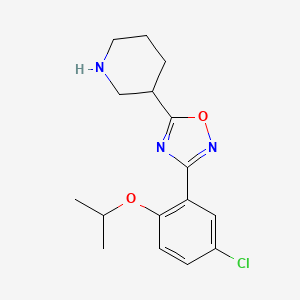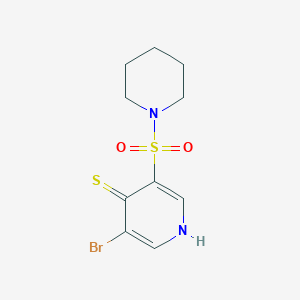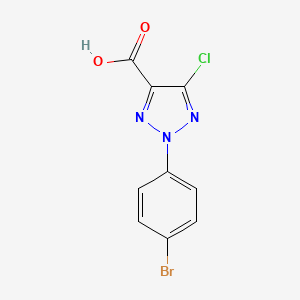
2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with bromine and chlorine atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: A derivative of phenylacetic acid with a bromine atom in the para position.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and anticancer activities.
Hydrazine-Coupled Pyrazole Derivatives: Compounds with antileishmanial and antimalarial activities.
Uniqueness
2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring structure, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of a wide range of biologically active compounds and advanced materials.
Propriétés
Formule moléculaire |
C9H5BrClN3O2 |
|---|---|
Poids moléculaire |
302.51 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-chlorotriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrClN3O2/c10-5-1-3-6(4-2-5)14-12-7(9(15)16)8(11)13-14/h1-4H,(H,15,16) |
Clé InChI |
CHKMXIKKEODWCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2N=C(C(=N2)Cl)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11802338.png)
